molecular formula C22H21BrN2O4 B2372023 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 831242-66-1

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one

Cat. No.: B2372023
CAS No.: 831242-66-1
M. Wt: 457.324
InChI Key: VMNBWZQXWLVILY-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and using more efficient catalysts and reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4/c1-14-5-3-4-6-18(14)24-7-9-25(10-8-24)21(26)17-12-15-11-16(23)13-19(28-2)20(15)29-22(17)27/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBWZQXWLVILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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